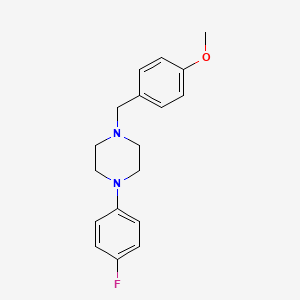

![molecular formula C16H15N3O2S2 B5655002 N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B5655002.png)

N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of N,N-dimethyl-4-(pyridin-2-yl)aniline , which is an organic compound with the molecular formula C13H14N2 . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and an aniline group, which is a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Sonogashira–Hagihara coupling . This is a cross-coupling reaction used in organic chemistry to synthesize carbon–carbon bonds .Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyridine ring attached to an aniline group . The exact structure of “N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide” would likely depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions. For example, N,N-dimethyl-4-(pyridin-2-yl)aniline may undergo various reactions due to the presence of the pyridine and aniline groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, N,N-dimethyl-4-(pyridin-2-yl)aniline has a molecular weight of 198.27 .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide Applications

Synthesis of Heterocyclic Compounds: N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals due to their complex structures and potential biological activities .

Biological Activity Modulation: The compound’s structural features allow it to interact with biological targets, modulating their activity. This interaction can lead to the discovery of new drugs with therapeutic effects against various diseases .

Organocatalysis: In the field of organocatalysis, this compound can act as a catalyst, promoting selective oxidation reactions. This is particularly useful in the synthesis of fine chemicals and active pharmaceutical ingredients .

Material Science: Due to its unique chemical structure, this compound can be used in material science for the modification of polymers and the creation of new materials with desired properties .

Anion Receptor Chemistry: The compound’s ability to form pincer-type structures makes it a good candidate for anion receptor chemistry. This application is significant in the development of sensors and separation technologies .

Chemical Reactivity Studies: Researchers utilize this compound to study chemical reactivity patterns, which can lead to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms .

Environmental Chemistry: In environmental chemistry, the compound’s reactivity can be harnessed to degrade pollutants or synthesize compounds that can help in environmental remediation .

Analytical Chemistry: The compound can be used in analytical chemistry as a reagent for the detection and quantification of various analytes, due to its specific reactivity and the ability to form stable complexes .

Wirkmechanismus

Target of Action

The primary targets of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the proteins, leading to changes in the cellular processes they regulate .

Biochemical Pathways

Given its targets, it likely impacts pathways related to cell growth and differentiation .

Result of Action

The inhibition of Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl by N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide can lead to a disruption in cell growth and differentiation . This could potentially have therapeutic applications in conditions characterized by abnormal cell growth.

Action Environment

The action, efficacy, and stability of N,N-dimethyl-4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]benzenesulfonamide can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other compounds can affect its activity

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-(2-pyridin-3-yl-1,3-thiazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-19(2)23(20,21)14-7-5-12(6-8-14)15-11-22-16(18-15)13-4-3-9-17-10-13/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDVGBGSOPBGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methyl-2-buten-1-yl)-8-(1,3-thiazol-2-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654926.png)

![N-(2,4-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5654935.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5654943.png)

![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5654948.png)

![9-(2-methoxyisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5654959.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5654962.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-nitrobenzamide](/img/structure/B5654963.png)

![2-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5654968.png)

![rel-(3aR,6aR)-N-[2-(benzyloxy)benzyl]-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5654993.png)

![4-[(2-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654997.png)

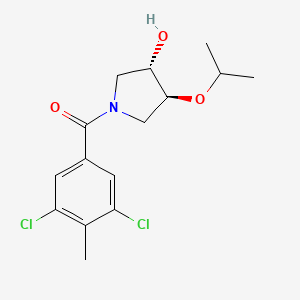

![{1-[(2,4-dichlorophenoxy)acetyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5655009.png)

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5655015.png)